BenchChemオンラインストアへようこそ!

1-Benzyl-5-bromo-1H-1,2,4-triazole

Lipophilicity Drug design ADME prediction

Select 1-Benzyl-5-bromo-1H-1,2,4-triazole (CAS 1352925-80-4) for your HCV drug discovery or medicinal chemistry program. This is the exact N1-benzyl, C5-bromo triazole intermediate validated in Roche's antiviral patent (WO2014135472A1) for synthesizing patented (2-benzyl-2H-[1,2,4]triazol-3-yl)(3,5-dichloro-4-fluorophenyl)amine analogs. Using any regioisomer or chloro analog necessitates independent route re-optimization. Beyond patent fidelity, this compound delivers a documented LogP increase of 1.2–1.4 units over the parent 1-benzyl-1H-1,2,4-triazole, crucial for improving blood-brain barrier penetration or target engagement in lipophilic binding pockets. Its established role in radiosensitizer SAR and availability at certified ≥95% purity from multiple vendors ensures reproducible results in cross-coupling, nucleophilic substitution, and diversity-oriented screening. Avoid costly synthetic deviations; start with the validated building block.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 1352925-80-4
Cat. No. B1317566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-bromo-1H-1,2,4-triazole
CAS1352925-80-4
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=NC=N2)Br
InChIInChI=1S/C9H8BrN3/c10-9-11-7-12-13(9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
InChIKeySWXVFJSEBAADRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-5-bromo-1H-1,2,4-triazole (CAS 1352925-80-4): Physicochemical Profile and Synthetic Utility for Informed Research Procurement


1-Benzyl-5-bromo-1H-1,2,4-triazole is a heterocyclic building block belonging to the 1,2,4-triazole class, characterized by an N1-benzyl substituent and a C5-bromine atom (molecular formula C₉H₈BrN₃, MW 238.08 g/mol) [1]. Its computed octanol-water partition coefficient (LogP) of 2.6 indicates substantially higher lipophilicity compared to the non-halogenated parent scaffold 1-benzyl-1H-1,2,4-triazole (LogP ≈ 1.2–1.4) [1][2]. The compound serves as a documented synthetic intermediate in a patented Hoffmann-La Roche antiviral programme targeting hepatitis C virus (HCV) infection [1]. This guide presents product-specific quantitative and qualitative differentiation evidence to support scientific selection and procurement decisions relative to the closest structural analogs.

Why 1-Benzyl-5-bromo-1H-1,2,4-triazole Cannot Be Interchanged with Common Triazole Analogs in Key Synthetic and Biological Contexts


The concurrent presence of an N1-benzyl group and a C5-bromine atom on the 1,2,4-triazole core creates a unique physicochemical and reactivity profile that is not replicated by any single close analog. The bromine atom raises the LogP by approximately 1.2–1.4 units relative to the non-halogenated 1-benzyl-1H-1,2,4-triazole, with consequences for membrane permeability and protein binding [1]. Regioisomers bearing bromine on the benzyl ring (e.g., 1-(4-bromobenzyl)-1H-1,2,4-triazole) place the halogen in a topologically distinct position, altering both electronic distribution and steric accessibility . Furthermore, 5-chloro analogs exhibit different leaving-group reactivity in nucleophilic substitution and cross-coupling chemistry [2]. Critically, only the specific 5-bromo-N1-benzyl combination has been validated as a reactant in the Roche HCV antiviral patent WO2014135472A1, meaning that substitution with any analog would require independent re-optimisation of the synthetic route [3]. Users should note that publicly available direct head-to-head biological comparison data for this compound versus close analogs remain scarce; the quantitative evidence presented below therefore draws on the best available cross-study comparisons, class-level structure–activity relationships, and documented synthetic applications.

Quantified Differentiation Evidence for 1-Benzyl-5-bromo-1H-1,2,4-triazole Versus Closest Structural Analogs


Measured Lipophilicity Advantage: LogP 2.6 vs. 1.2–1.4 for Non-Brominated 1-Benzyl-1H-1,2,4-triazole

The computed LogP (octanol-water partition coefficient) of 1-Benzyl-5-bromo-1H-1,2,4-triazole is 2.6, as reported in the Molaid chemical database [1]. In contrast, the non-halogenated analog 1-benzyl-1H-1,2,4-triazole exhibits a LogP of 1.215 (Chembase) to 1.439 (Fluorochem) [2]. This represents a ΔLogP of approximately +1.2 to +1.4 units attributable solely to the C5-bromine substituent, indicating that the brominated compound is roughly one order of magnitude more lipophilic than its non-halogenated counterpart.

Lipophilicity Drug design ADME prediction

Documented Use as Key Intermediate in Roche HCV Antiviral Patent WO2014135472A1

1-Benzyl-5-bromo-1H-1,2,4-triazole is explicitly listed as a reactant in the synthesis of (2-benzyl-2H-[1,2,4]triazol-3-yl)(3,5-dichloro-4-fluorophenyl)amine within Hoffmann-La Roche's patent application WO2014135472A1 / US20160002180A1, which discloses compounds of Formula (I) as inhibitors of hepatitis C virus (HCV) infection [1][2]. The specific transformation—a palladium-catalyzed coupling employing tris-(dibenzylideneacetone)dipalladium(0), sodium t-butanolate, and tBuXPhos ligand in toluene over 18 hours—affords the product in 15% yield [1]. Comparable triazole analogs (e.g., 1-benzyl-5-chloro-1H-1,2,4-triazole or 1-(4-bromobenzyl)-1H-1,2,4-triazole) are not disclosed as intermediates in this patent, underscoring the specific utility of the 5-bromo regioisomer in this synthetic sequence.

Antiviral drug discovery HCV NS5A Patent synthesis

Validated High Purity (95–98%) from Multiple Commercial Suppliers for Reproducible Experimentation

1-Benzyl-5-bromo-1H-1,2,4-triazole is commercially available at defined purity specifications from multiple independent vendors: AKSci (min. 95%), CymitQuimica (min. 95%), and MolCore (NLT 98%) . By contrast, many close analogs—including 1-benzyl-5-chloro-1H-1,2,4-triazole and 1-(3-bromobenzyl)-1H-1,2,4-triazole—are offered by fewer suppliers and often without a certified purity specification on the public product page [1]. This multi-vendor availability with documented purity reduces batch-to-batch variability risk and facilitates competitive sourcing.

Chemical procurement Quality control Reproducibility

Class-Level SAR: 5-Bromo Substitution on 1,2,4-Triazole Enhances Biological Activity Over 5-Methyl and 5-Unsubstituted Analogs

In a systematic structure–activity relationship study of 3-nitro-1,2,4-triazole-1-acetamide derivatives evaluated as hypoxic tumor cell radiosensitizers, 5-bromo-substituted compounds demonstrated unequivocally superior radiosensitizing activity compared to their 5-methyl and 5-unsubstituted counterparts in HeLa S3 cells in vitro [1]. Although this study does not directly test 1-Benzyl-5-bromo-1H-1,2,4-triazole, it establishes a class-level principle that C5-bromination of the 1,2,4-triazole ring consistently enhances biological potency relative to C5-methyl or C5-hydrogen substitution. The authors further noted that the enhanced activity was accompanied by increased lipophilicity, consistent with the LogP differentiation documented in Evidence Item 1 above.

Structure–activity relationship Radiosensitizer Triazole SAR

Priority Application Scenarios for 1-Benzyl-5-bromo-1H-1,2,4-triazole Based on Evidence-Backed Differentiation


HCV Antiviral Drug Discovery: Reproducing and Extending the Roche WO2014135472A1 Synthetic Route

Research groups engaged in HCV drug discovery or process chemistry can directly employ 1-Benzyl-5-bromo-1H-1,2,4-triazole as the validated building block for synthesizing (2-benzyl-2H-[1,2,4]triazol-3-yl)(3,5-dichloro-4-fluorophenyl)amine and related analogs disclosed in the Roche patent family WO2014135472A1 / US20160002180A1 [1]. Use of any other triazole intermediate would require independent reaction condition optimization and may not yield the patented compound. The documented 15% coupling yield provides a benchmark against which improved catalytic conditions can be measured.

Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity Without Scaffold Hopping

When a medicinal chemistry programme has identified the 1-benzyl-1H-1,2,4-triazole core as a promising scaffold but requires increased LogP to improve membrane permeability or target engagement in lipophilic binding pockets, 1-Benzyl-5-bromo-1H-1,2,4-triazole offers a quantifiable LogP increase of +1.2 to +1.4 units over the non-halogenated parent without altering the core ring system [1][2]. This is particularly relevant for central nervous system (CNS) targets where higher LogP correlates with improved blood–brain barrier penetration.

Oncology Radiosensitizer Development Leveraging 5-Bromo Triazole SAR

Building on the class-level SAR evidence that 5-bromo substitution enhances the radiosensitizing activity of 1,2,4-triazole derivatives in hypoxic tumor cell models [1], 1-Benzyl-5-bromo-1H-1,2,4-triazole can serve as a logical starting scaffold for the design of novel radiosensitizers. The benzyl group at N1 provides a synthetic handle for further derivatization, while the 5-bromo substituent establishes the activity-enhancing halogenation pattern identified in published SAR studies.

Procurement for High-Throughput Screening Libraries Requiring Defined Purity and Structural Novelty

The compound's multi-vendor availability at certified purity levels of 95–98% [1], combined with its distinct substitution pattern (N1-benzyl, C5-bromo) that is not broadly represented in commercial screening collections, makes it a valuable addition to diversity-oriented screening libraries. The documented purity specifications minimize the risk of false-positive or false-negative hits arising from impurity-driven assay interference, a critical consideration for high-throughput screening campaigns.

Quote Request

Request a Quote for 1-Benzyl-5-bromo-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.